1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea
Description
This compound is a urea derivative featuring a pyridazine core substituted with a 1H-pyrrol-1-yl group at position 6, an ethylamino linker at position 2, and an o-tolyl (ortho-methylphenyl) group attached to the urea nitrogen. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity. The pyridazine scaffold contributes to π-π stacking interactions, while the pyrrole and o-tolyl groups may influence steric and electronic properties.
- Step 1: Functionalization of pyridazin-3(2H)-one with a pyrrole group via nucleophilic substitution, as seen in pyridazinone derivatives (e.g., ).
- Step 2: Introduction of the ethylamino linker through alkylation or coupling reactions.
- Step 3: Urea formation via reaction of an amine intermediate with o-tolyl isocyanate, following protocols similar to those in .
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-14-6-2-3-7-15(14)21-18(25)20-11-10-19-16-8-9-17(23-22-16)24-12-4-5-13-24/h2-9,12-13H,10-11H2,1H3,(H,19,22)(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHTUXCAVIYNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the pyrrole group through a nucleophilic substitution reaction. The ethyl chain is then attached via an alkylation reaction, and finally, the urea moiety is introduced through a condensation reaction with an isocyanate derivative. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea undergoes various types of chemical reactions, including:
Oxidation: The pyrrole and pyridazine rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine-3,6-dione derivatives, while reduction can produce amine-substituted pyridazine compounds.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of this compound may exhibit significant antitumor effects. Studies have shown that similar compounds can inhibit cell growth in various cancer cell lines. For instance, compounds with structural similarities have demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) against:
- Non-small lung cancer: 1.7 µM
- Prostate cancer: 15.9 µM
- Ovarian cancer: 25.9 µM
These findings suggest that the compound may possess potent antitumor activity, making it a candidate for further development in oncology.
Antimicrobial Properties
The compound has also shown promise in antimicrobial assays. Urea derivatives are known for their broad-spectrum antibacterial properties. For example, similar compounds demonstrated minimum inhibitory concentrations (MIC) against common pathogens:
- Staphylococcus aureus: 0.03–0.06 µg/mL
- Streptococcus pyogenes: 0.06–0.12 µg/mL
- Haemophilus influenzae: 0.25–1 µg/mL
These results indicate that the compound may be effective against bacterial infections, which could be beneficial in clinical settings.
Case Studies and Research Findings
Several studies have highlighted the biological relevance of similar compounds:
- A study reported selective cytotoxicity against various cancer cell lines for urea derivatives similar to this compound.
- Investigations into thiazole-containing urea derivatives demonstrated promising antibacterial activity, supporting the notion that structural modifications can enhance therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and synthesis strategies of the target compound with analogs from the evidence:
Key Observations:
Core Scaffold: The target’s pyridazine core differs from pyridazinones () by lacking a ketone group, which may reduce electrophilicity and alter metabolic stability. Compared to pyrazolo-pyridines (), pyridazine offers distinct electronic properties due to its two adjacent nitrogen atoms.
Urea Substituents: The o-tolyl group introduces steric hindrance compared to simpler aryl or alkyl groups in and . This may impact binding pocket accessibility in biological targets. Ethylamino linker vs. hydroxymethyl (): The latter increases hydrophilicity but may reduce membrane permeability.
Synthetic Complexity :
Pharmacological and Physicochemical Implications
- Solubility and Bioavailability: Pyridazine-based compounds (target, ) are moderately polar but less soluble than pyridazinones due to the absence of a ketone. Fused heterocycles () exhibit high molecular rigidity, which may improve potency but reduce solubility compared to the target compound.
Biological Activity
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea is a novel compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis, and mechanisms of action based on current research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrrol ring, a pyridazinyl group, and an o-tolyl moiety. The synthesis typically involves multi-step organic reactions, including the formation of the pyridazine intermediate and subsequent coupling with the pyrrol and o-tolyl groups. Common reagents include palladium or copper catalysts and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
The biological activity of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or activator, influencing various signaling pathways involved in cellular processes. This interaction often leads to alterations in cell proliferation, apoptosis, and other critical biological functions .
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant growth inhibition. The compound's mechanism may involve the inhibition of key kinases involved in cancer progression, such as PI3K and Aurora-A kinase, which are critical for cell cycle regulation and survival .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 49.85 | Induces apoptosis |
| Compound B | HeLa | 8.55 | Inhibits Aurora-A |
| Compound C | MCF7 | 14.31 | Inhibits PI3K |
Anti-inflammatory Properties
In addition to anticancer effects, similar compounds have also demonstrated anti-inflammatory activities. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .
Case Studies
- Study on Antitumor Activity : A study conducted by Xia et al. evaluated a series of pyridazine derivatives for their anticancer activity against A549 cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity, suggesting that the presence of specific functional groups can optimize biological activity .
- Inhibition of Kinase Activity : Another investigation focused on the inhibition of Aurora-A kinase by related urea derivatives, revealing IC50 values in the low micromolar range. This suggests that structural modifications can lead to potent inhibitors with potential therapeutic applications in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
